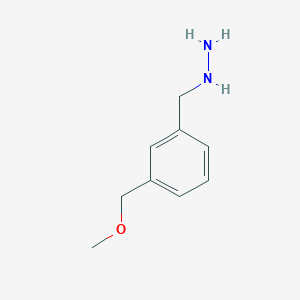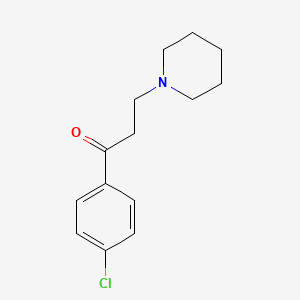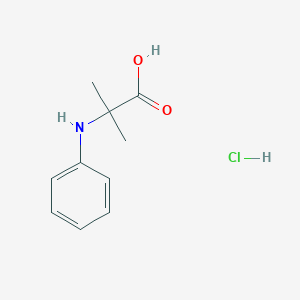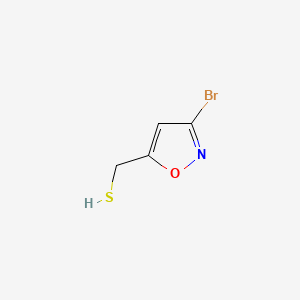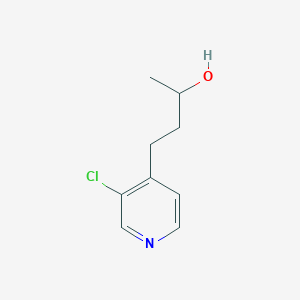
3-(2-Hydroxyphenyl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Hydroxyphenyl)propanenitrile is an organic compound with the molecular formula C9H9NO It is characterized by the presence of a hydroxy group attached to a phenyl ring, which is further connected to a propanenitrile group
準備方法
Synthetic Routes and Reaction Conditions
3-(2-Hydroxyphenyl)propanenitrile can be synthesized through several methods. One common approach involves the Friedel-Crafts reaction of phenol with acrylonitrile in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the continuous flow synthesis method. This method allows for the efficient and scalable production of the compound by optimizing reaction conditions such as temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions
3-(2-Hydroxyphenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 3-(2-oxophenyl)propanenitrile.
Reduction: The nitrile group can be reduced to an amine group, yielding 3-(2-hydroxyphenyl)propanamine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: 3-(2-oxophenyl)propanenitrile
Reduction: 3-(2-hydroxyphenyl)propanamine
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
3-(2-Hydroxyphenyl)propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Hydroxyphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, its hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the nitrile group can participate in various biochemical reactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
- 3-(4-Hydroxyphenyl)propanenitrile
- 3-(2-Acetoxyphenyl)propanenitrile
- 3-(2-Hydroxyphenyl)propionamide
Uniqueness
3-(2-Hydroxyphenyl)propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in various reactions, making it a valuable compound for targeted applications.
特性
分子式 |
C9H9NO |
|---|---|
分子量 |
147.17 g/mol |
IUPAC名 |
3-(2-hydroxyphenyl)propanenitrile |
InChI |
InChI=1S/C9H9NO/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,11H,3,5H2 |
InChIキー |
WRQMMHOSCLBIKA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CCC#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


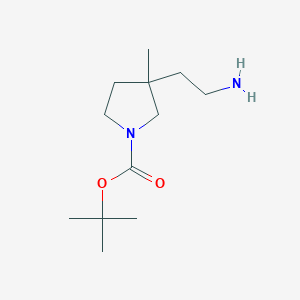
![tert-butylN-{1-[4-(hydroxymethyl)phenyl]propan-2-yl}carbamate](/img/structure/B15323526.png)
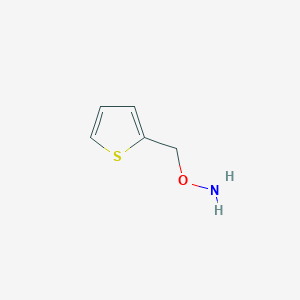


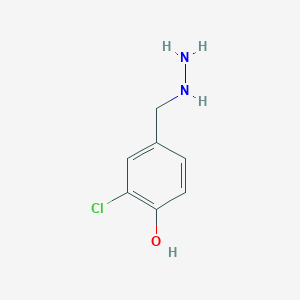
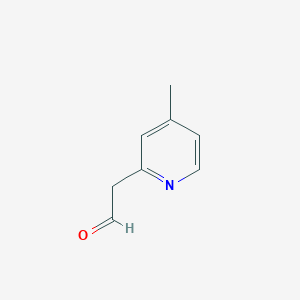
![2-Tert-butyl8-methyl7-amino-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B15323581.png)

